Methyl pentafluoromethacrylate

Description

The exact mass of the compound Methyl pentafluoromethacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl pentafluoromethacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl pentafluoromethacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

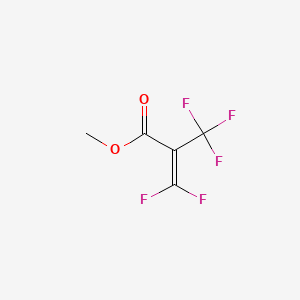

Structure

3D Structure

Properties

IUPAC Name |

methyl 3,3-difluoro-2-(trifluoromethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F5O2/c1-12-4(11)2(3(6)7)5(8,9)10/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRJFAPJDIVTPJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40218622 | |

| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

685-09-6 | |

| Record name | Methyl 3,3-difluoro-2-(trifluoromethyl)acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=685-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000685096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic acid, 3,3-difluoro-2-(trifluoromethyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40218622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl perfluoromethacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl pentafluoromethacrylate synthesis protocol

An In-depth Technical Guide to the Synthesis of Methyl 2-(Trifluoromethyl)acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed experimental protocols for the synthesis of methyl 2-(trifluoromethyl)acrylate, a valuable monomer in the development of advanced polymers and materials. Due to the prevalence of "methyl pentafluoromethacrylate" in search queries, it is important to clarify that the scientifically accurate and synthetically accessible compound is methyl 2-(trifluoromethyl)acrylate. This document will focus on the established two-step synthesis pathway for this compound.

Introduction

Methyl 2-(trifluoromethyl)acrylate is a fluorinated monomer of significant interest in materials science and drug development. The incorporation of the trifluoromethyl group imparts unique properties to polymers, including enhanced thermal stability, chemical resistance, and altered electronic characteristics. These properties make polymers derived from this monomer suitable for a range of applications, from advanced coatings and specialty plastics to biomedical devices and drug delivery systems.

The synthesis of methyl 2-(trifluoromethyl)acrylate is typically achieved through a two-step process:

-

Synthesis of 2-(Trifluoromethyl)acrylic Acid: This intermediate is prepared from a commercially available fluorinated precursor.

-

Esterification: The resulting acrylic acid derivative is then esterified with methanol to yield the final methyl ester product.

This guide will provide detailed experimental procedures for both of these critical steps.

Data Presentation

For clarity and ease of comparison, the key quantitative data for the synthesis are summarized in the following tables.

Table 1: Synthesis of 2-(Trifluoromethyl)acrylic Acid

| Parameter | Value | Reference |

| Starting Material | 2-Bromo-3,3,3-trifluoropropene | [1] |

| Key Reagents | Dichlorobis(triphenylphosphine) palladium, Water, Triethylamine, Carbon Monoxide | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | 75-80 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Pressure | 35 atmospheres (Carbon Monoxide) | [1] |

| Yield | 67% | [1] |

| Boiling Point | 90 °C at 28 mmHg | [1] |

| Melting Point | 52.5-53.0 °C | [1] |

Table 2: Synthesis of Methyl 2-(Trifluoromethyl)acrylate

| Parameter | Value | Reference |

| Starting Material | 2-(Trifluoromethyl)acrylic Acid | General Protocol |

| Key Reagents | Methanol, Sulfuric Acid (catalyst) | General Protocol |

| Reaction Temperature | 60-70 °C (near boiling water bath) | General Protocol |

| Reaction Time | 5 minutes (after reaching temperature) | General Protocol |

| Purification | Distillation | General Protocol |

| Expected Yield | Good to excellent (specific yield dependent on scale and conditions) | General Protocol |

| Boiling Point | Not specified in detail, but lower than the parent acid |

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)acrylic Acid

This protocol is based on a reported procedure for the carbonylation of 2-bromo-3,3,3-trifluoropropene.[1]

Materials:

-

2-Bromo-3,3,3-trifluoropropene (139 g, 0.794 mole)

-

Dichlorobis(triphenylphosphine) palladium (5.5 g, 7.85 x 10⁻³ mole)

-

Water (20 g, 1.11 moles)

-

Triethylamine (109 g, 1.08 moles)

-

Tetrahydrofuran (THF), anhydrous (500 ml)

-

Carbon Monoxide (gas cylinder)

-

2N Hydrochloric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

One-liter stainless steel autoclave

-

Magnetic stirrer

-

Heating mantle

-

Standard glassware for extraction and distillation

Procedure:

-

In a one-liter stainless steel autoclave, combine dichlorobis(triphenylphosphine) palladium (5.5 g), 2-bromo-3,3,3-trifluoropropene (139 g), water (20 g), and triethylamine (109 g) in tetrahydrofuran (500 ml).

-

Seal the autoclave and pressurize with carbon monoxide to 35 atmospheres.

-

Heat the mixture to 75-80 °C with vigorous stirring.

-

Maintain the reaction at this temperature and pressure for 2 hours.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess carbon monoxide in a well-ventilated fume hood.

-

Transfer the reaction mixture to a separatory funnel and add 2N hydrochloric acid to acidify the solution.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to yield α-trifluoromethylacrylic acid. The product has a boiling point of 90 °C at 28 mmHg and a melting point of 52.5-53.0 °C.[1]

Synthesis of Methyl 2-(Trifluoromethyl)acrylate (General Protocol)

This is a general laboratory procedure for the esterification of a carboxylic acid. Specific optimization for 2-(trifluoromethyl)acrylic acid may be required to maximize yield.

Materials:

-

2-(Trifluoromethyl)acrylic acid (1 equivalent)

-

Methanol (excess, e.g., 20 molar equivalents)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 2 drops per 0.1 g of carboxylic acid)

-

Small, clean, and dry test tube or round-bottom flask

-

Hot plate

-

100-mL beaker for water bath

-

Standard glassware for distillation

Procedure:

-

Prepare a hot-water bath by heating water in a 100-mL beaker on a hot plate to 60-70 °C.

-

In a clean, dry test tube or round-bottom flask, combine 2-(trifluoromethyl)acrylic acid (e.g., 0.1 g) with an excess of methanol (e.g., 20 drops).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2 drops) to the mixture. Caution: Concentrated sulfuric acid is highly corrosive.

-

Place the reaction vessel in the preheated water bath and heat for approximately 5 minutes.

-

After cooling, the crude methyl 2-(trifluoromethyl)acrylate can be isolated. For higher purity, the product should be purified by distillation, carefully collecting the fraction corresponding to the expected boiling point of the ester.

Mandatory Visualization

Logical Relationship of Synthesis Pathway

Caption: Synthetic pathway for Methyl 2-(Trifluoromethyl)acrylate.

Experimental Workflow for 2-(Trifluoromethyl)acrylic Acid Synthesis

Caption: Workflow for 2-(Trifluoromethyl)acrylic Acid synthesis.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Pentafluoromethacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentafluoromethacrylate (PFMA) is a fluorinated monomer of significant interest in materials science and biomedical applications. Its unique combination of a reactive methacrylate group and an electron-deficient pentafluorophenyl ring imparts distinct properties to the polymers derived from it. Poly(methyl pentafluoromethacrylate) (PPFMA) serves as a versatile precursor for a wide range of functional polymers through post-polymerization modification, making it a valuable tool in the development of advanced materials for drug delivery, functional surfaces, and nanoparticles.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of methyl pentafluoromethacrylate, along with detailed experimental protocols and a visualization of its synthesis.

Physical Properties

Methyl pentafluoromethacrylate is a colorless liquid at room temperature.[2] Its physical properties are summarized in the table below, providing key data for handling, processing, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅F₅O₂ | [3] |

| Molecular Weight | 252.14 g/mol | [3] |

| Density | 1.394 g/mL at 25 °C | [4] |

| Boiling Point | 56 °C at 3 Torr | [5] |

| Refractive Index (n20/D) | 1.438 | [4] |

| Flash Point | 77.8 °C (172.0 °F) | [4] |

| Solubility | The polymer is soluble in various organic solvents.[5] Copolymers of PFMA with methyl methacrylate have shown reduced water absorption compared to pure poly(methyl methacrylate).[5] |

Chemical Properties and Reactivity

The chemical behavior of methyl pentafluoromethacrylate is dominated by two key functional groups: the polymerizable methacrylate group and the highly reactive pentafluorophenyl ester.

Polymerization

Methyl pentafluoromethacrylate readily undergoes free-radical polymerization to yield poly(methyl pentafluoromethacrylate) (PPFMA).[6] Controlled polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully employed to synthesize well-defined PPFMA homo- and block copolymers with controlled molecular weights and low polydispersity.[7]

Reactivity of the Pentafluorophenyl Ester

The pentafluorophenyl group is a highly effective activating group, making the ester susceptible to nucleophilic attack. This reactivity is the basis for the widespread use of PPFMA as a precursor for functional polymers via post-polymerization modification.[8]

-

Aminolysis: PPFMA reacts efficiently with primary and secondary amines to form stable amide bonds, displacing the pentafluorophenol leaving group. This reaction is a cornerstone for attaching a wide variety of functional molecules, including biomolecules, to the polymer backbone.[2][9]

-

Alcoholysis: While less reactive than with amines, the pentafluorophenyl ester can react with alcohols, particularly in the presence of a base catalyst, to form new esters.[6]

-

Hydrolysis: Pentafluorophenyl esters are notably more resistant to spontaneous hydrolysis compared to other active esters like N-hydroxysuccinimide (NHS) esters, which is a significant advantage for reactions conducted in aqueous environments.[2][10] However, the rate of hydrolysis increases with pH.[2]

Spectroscopic Data

The following table summarizes the key spectroscopic data for the characterization of methyl pentafluoromethacrylate monomer.

| Spectroscopy | Key Features | Reference |

| ¹H NMR | Signals corresponding to the vinyl protons and the methyl protons of the methacrylate group are expected. For the similar compound pentafluorophenyl acrylate, signals are observed around 6.1-6.7 ppm for the vinyl protons.[11] | |

| ¹³C NMR | Resonances for the carbonyl carbon, vinyl carbons, methyl carbon, and the carbons of the pentafluorophenyl ring are characteristic. For pentafluorophenyl acrylate, signals for the carbonyl carbon appear around 161.7 ppm, and the vinyl carbons at approximately 125.3 and 135.4 ppm.[11] | |

| ¹⁹F NMR | The five fluorine atoms on the aromatic ring will give rise to distinct signals. For pentafluorophenyl acrylate, three signals are observed at approximately -153, -158, and -162 ppm, corresponding to the different fluorine environments on the aromatic ring.[11] | |

| Infrared (IR) Spectroscopy | Characteristic absorption bands include the C=O stretching of the ester group (around 1730-1750 cm⁻¹), C=C stretching of the vinyl group (around 1636 cm⁻¹), and C-F stretching vibrations of the pentafluorophenyl ring. | [12][13] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Common fragmentation includes the loss of the methoxycarbonyl group and fragmentation of the pentafluorophenyl ring.[14][15] |

Experimental Protocols

Synthesis of Methyl Pentafluoromethacrylate

This protocol is adapted from the synthesis of pentafluorophenyl acrylate and can be applied to the synthesis of methyl pentafluoromethacrylate.[16]

Materials:

-

Pentafluorophenol

-

Methacryloyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (pH 2.0)

-

Distilled water

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve pentafluorophenol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (1.02 eq) dropwise to the stirred solution.

-

Subsequently, add methacryloyl chloride (1.09 eq) dropwise while maintaining the temperature at 0 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for an additional 10 minutes, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the precipitated triethylammonium chloride by filtration.

-

Wash the filtrate twice with an acidic aqueous solution of HCl (pH 2.0) and then twice with distilled water in a separatory funnel.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

Purification:

The crude methyl pentafluoromethacrylate can be purified by vacuum distillation or column chromatography on silica gel.[17][18][19]

General Protocol for RAFT Polymerization of Methyl Pentafluoromethacrylate

This protocol provides a general procedure for the controlled polymerization of PFMA.[7]

Materials:

-

Methyl pentafluoromethacrylate (PFMA), purified

-

RAFT agent (e.g., cumyl dithiobenzoate or 4-cyano-4-((thiobenzoyl)sulfanyl)pentanoic acid)

-

Initiator (e.g., 2,2'-azoisobutyronitrile, AIBN), recrystallized

-

Anhydrous solvent (e.g., dioxane or toluene)

Procedure:

-

In a Schlenk tube, dissolve the PFMA monomer, RAFT agent, and AIBN in the anhydrous solvent.

-

Degas the solution by several freeze-pump-thaw cycles.

-

Place the sealed Schlenk tube in a preheated oil bath at the desired reaction temperature (e.g., 60-80 °C).

-

Allow the polymerization to proceed for the desired time.

-

Stop the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

-

Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration or centrifugation and dry it under vacuum.

Visualizations

Synthesis of Methyl Pentafluoromethacrylate

Caption: Reaction scheme for the synthesis of methyl pentafluoromethacrylate.

RAFT Polymerization Workflow

Caption: General workflow for RAFT polymerization of methyl pentafluoromethacrylate.

References

- 1. colorado.edu [colorado.edu]

- 2. benchchem.com [benchchem.com]

- 3. Pentafluorophenylmethacrylate | C10H5F5O2 | CID 193480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Methacrylate peak determination and selection recommendations using ATR-FTIR to investigate polymerisation of dental methacrylate mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. rsc.org [rsc.org]

- 17. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN1046518A - The purification of methyl methacrylate and preparation method - Google Patents [patents.google.com]

- 19. EP0343583A2 - A process for purifying methyl methacrylate - Google Patents [patents.google.com]

In-depth Technical Guide: Methyl Pentafluoromethacrylate (CAS 685-09-6) - A Scarcity of Data and a Proposed Alternative

An extensive search for in-depth technical information on Methyl Pentafluoromethacrylate (CAS 685-09-6) for researchers, scientists, and drug development professionals has revealed a significant scarcity of detailed, publicly available data. While the compound's identity is confirmed, comprehensive experimental protocols for its synthesis, polymerization, and specific applications within drug development are not well-documented in scientific literature. This guide presents the available information for Methyl Pentafluoromethacrylate and proposes a comprehensive analysis of a closely related and extensively studied alternative, Pentafluorophenyl Methacrylate (PFMA), for which a wealth of technical data exists that aligns with the core requirements of this request.

Methyl Pentafluoromethacrylate: What the Data Shows

Methyl pentafluoromethacrylate is a fluorinated derivative of methyl methacrylate. Its chemical identity is established with the CAS number 685-09-6.

Physicochemical Properties

Quantitative data on the physicochemical properties of Methyl Pentafluoromethacrylate is limited. The following table summarizes the available information.

| Property | Value | Reference |

| CAS Number | 685-09-6 | |

| Molecular Formula | C5H3F5O2 | |

| Molecular Weight | 190.07 g/mol | |

| Boiling Point | 94 °C | |

| Density | 1.4898 g/cm³ (estimate) |

A Viable and Well-Documented Alternative: Pentafluorophenyl Methacrylate (PFMA)

Given the limited information on Methyl Pentafluoromethacrylate, this guide proposes a detailed examination of Pentafluorophenyl Methacrylate (PFMA) . PFMA shares structural similarities, notably the presence of a pentafluorinated aromatic ring, which imparts unique properties relevant to drug development, such as serving as a reactive ester for bioconjugation.

Physicochemical Properties of PFMA

A substantial amount of quantitative data is available for PFMA, as summarized in the table below.

| Property | Value |

| CAS Number | 13642-97-2 |

| Molecular Formula | C10H5F5O2 |

| Molecular Weight | 252.14 g/mol |

| Boiling Point | 56 °C at 3 Torr |

| Density | 1.394 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.438 |

Experimental Protocols

Detailed experimental methodologies for the synthesis and polymerization of PFMA are well-established in the scientific literature.

Synthesis of Pentafluorophenyl Methacrylate (PFMA)

A common method for the synthesis of PFMA involves the esterification of methacrylic acid with pentafluorophenol.

Workflow for PFMA Synthesis

Caption: General workflow for the synthesis of Pentafluorophenyl Methacrylate.

Polymerization of PFMA via RAFT

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a widely used technique to produce well-defined polymers of PFMA (PPFMA).

Experimental Protocol for RAFT Polymerization of PFMA

-

Reagents : Pentafluorophenyl methacrylate (PFMA), a chain transfer agent (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid), and a radical initiator (e.g., AIBN).

-

Solvent : Anhydrous dioxane.

-

Procedure :

-

The reagents are dissolved in the solvent in a reaction vessel.

-

The mixture is subjected to several freeze-pump-thaw cycles to remove oxygen.

-

The vessel is then placed in a preheated oil bath (e.g., 70 °C) to initiate polymerization.

-

The reaction is allowed to proceed for a specific time to achieve the desired molecular weight and conversion.

-

The polymerization is quenched by cooling and exposing the mixture to air.

-

The resulting polymer is purified by precipitation in a non-solvent (e.g., cold methanol).

-

Logical Flow of RAFT Polymerization

Caption: Key steps in the RAFT polymerization of Pentafluorophenyl Methacrylate.

Application in Drug Development: Post-Polymerization Modification

A significant application of PPFMA in drug development lies in its use as a reactive polymer scaffold. The pentafluorophenyl ester groups are highly susceptible to nucleophilic attack by amines, enabling the straightforward conjugation of drugs, targeting ligands, or other functional molecules.

Signaling Pathway for Drug Conjugation to PPFMA

Caption: Pathway for conjugating amine-containing drugs to a PPFMA backbone.

This post-polymerization modification strategy allows for the creation of a wide array of functional biomaterials with tailored properties for drug delivery applications, such as controlled release and targeted delivery.

Molecular weight and structure of Methyl pentafluoromethacrylate

An In-depth Technical Guide to Pentafluorophenyl Methacrylate

This guide provides a comprehensive overview of the molecular weight, structure, and properties of pentafluorophenyl methacrylate, a versatile monomer employed in the synthesis of advanced functional polymers. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry, materials science, and drug development.

Molecular Structure and Properties

Pentafluorophenyl methacrylate (PFPMA) is an ester of methacrylic acid and pentafluorophenol. The presence of the electron-withdrawing pentafluorophenyl group significantly influences the reactivity of the monomer and the properties of the resulting polymers.

Below is a diagram illustrating the chemical structure of pentafluorophenyl methacrylate.

Caption: Chemical structure of pentafluorophenyl methacrylate.

Physicochemical Data

The key quantitative properties of pentafluorophenyl methacrylate are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅F₅O₂ | [1][2][3][4] |

| Molecular Weight | 252.14 g/mol | [1][2][3][5] |

| Appearance | Colorless to light yellow/orange clear liquid | [3] |

| Boiling Point | 56 °C at 3 Torr | [3] |

| Density | 1.394 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.438 | [3] |

| Flash Point | 77 °C | [3] |

Experimental Protocols

Synthesis of Pentafluorophenyl Methacrylate

The most common method for the synthesis of pentafluorophenyl methacrylate is the esterification of pentafluorophenol with methacryloyl chloride.[5]

Materials:

-

Pentafluorophenol

-

Methacryloyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (or other suitable base)

-

Anhydrous magnesium sulfate (or other drying agent)

-

Argon or Nitrogen gas (for inert atmosphere)

Procedure:

-

Dissolve pentafluorophenol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere of argon or nitrogen.[5]

-

Cool the reaction mixture to 0 °C using an ice bath.[5]

-

Slowly add methacryloyl chloride to the cooled solution dropwise.

-

After the addition of methacryloyl chloride, add triethylamine dropwise to the reaction mixture to act as a base and neutralize the HCl byproduct.

-

Allow the reaction to stir at 0 °C for a specified time and then warm to room temperature, continuing to stir until the reaction is complete (monitored by TLC or GC).

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure pentafluorophenyl methacrylate.

Applications in Research and Development

Pentafluorophenyl methacrylate is a valuable monomer in the synthesis of "active ester" polymers. The pentafluorophenyl ester group is a highly efficient leaving group, making polymers derived from this monomer susceptible to post-polymerization modification via nucleophilic substitution with amines and other nucleophiles. This property is extensively utilized in the development of functional materials, including:

-

Drug Delivery Systems: Polymers with pendant active esters can be conjugated with therapeutic agents.

-

Biomaterials and Surface Coatings: The reactive nature of these polymers allows for the immobilization of biomolecules to create biocompatible and functional surfaces.

-

Polymer Brushes and Nanoparticles: Well-defined polymeric architectures can be synthesized and subsequently functionalized for a variety of applications.

The versatility and reactivity of pentafluorophenyl methacrylate make it a cornerstone for the design and synthesis of advanced polymer-based materials for a wide range of scientific and industrial applications.

References

- 1. Pentafluorophenylmethacrylate | C10H5F5O2 | CID 193480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. PENTAFLUOROPHENYL METHACRYLATE | 13642-97-2 [chemicalbook.com]

- 4. Pentafluorophenyl Methacrylate (stabilized with MEHQ) [chembk.com]

- 5. Pentafluorophenyl methacrylate | 13642-97-2 | Benchchem [benchchem.com]

Spectroscopic Analysis of Methyl 2-(Trifluoromethyl)acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(trifluoromethyl)acrylate is a fluorinated monomer of significant interest in polymer chemistry. The incorporation of the trifluoromethyl group can impart unique properties to polymers, including enhanced thermal stability, chemical resistance, and specific optical characteristics. A thorough understanding of its spectroscopic signature is crucial for its identification, purity assessment, and for monitoring its polymerization kinetics. This guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopic data for Methyl 2-(trifluoromethyl)acrylate.

Spectroscopic Data

Due to the limited availability of directly published complete spectral assignments for Methyl 2-(trifluoromethyl)acrylate, the following data is a composite of available spectra and estimations from closely related analogs, namely 2-(Trifluoromethyl)acrylic acid and methyl acrylate. All estimations are clearly noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)acrylate

| Chemical Shift (ppm) | Multiplicity | Assignment | Notes |

| ~6.6 | Singlet | Vinylic Proton | Estimated based on 2-(Trifluoromethyl)acrylic acid |

| ~6.3 | Singlet | Vinylic Proton | Estimated based on 2-(Trifluoromethyl)acrylic acid |

| ~3.8 | Singlet | Methyl Protons (-OCH3) | Estimated based on methyl acrylate |

Table 2: 13C NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)acrylate

| Chemical Shift (ppm) | Assignment | Notes |

| ~165 | Carbonyl Carbon (C=O) | Estimated based on 2-(Trifluoromethyl)acrylic acid |

| ~135 | Vinylic Carbon (=CH2) | Estimated based on 2-(Trifluoromethyl)acrylic acid |

| ~125 (quartet) | Vinylic Carbon (-C(CF3)) | Estimated based on 2-(Trifluoromethyl)acrylic acid |

| ~123 (quartet) | Trifluoromethyl Carbon (-CF3) | Estimated based on 2-(Trifluoromethyl)acrylic acid |

| ~52 | Methyl Carbon (-OCH3) | Estimated based on methyl acrylate |

Table 3: 19F NMR Spectroscopic Data for Methyl 2-(trifluoromethyl)acrylate

| Chemical Shift (ppm) | Multiplicity | Assignment | Source |

| -63.21 | Singlet | -CF3 | [1] |

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Methyl 2-(trifluoromethyl)acrylate is characterized by the presence of strong absorption bands corresponding to the carbonyl and trifluoromethyl groups.

Table 4: FTIR Spectroscopic Data for Methyl 2-(trifluoromethyl)acrylate

| Wavenumber (cm-1) | Assignment |

| ~1730 | C=O stretch (ester) |

| ~1640 | C=C stretch (alkene) |

| 1300-1100 | C-F stretch (trifluoromethyl group) |

| ~1200 | C-O stretch (ester) |

| ~3000 | C-H stretch (vinylic and methyl) |

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and FTIR spectra of liquid acrylate monomers like Methyl 2-(trifluoromethyl)acrylate.

NMR Spectroscopy

-

Sample Preparation: A solution of the analyte is prepared by dissolving approximately 5-10 mg of Methyl 2-(trifluoromethyl)acrylate in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, Acetone-d6, or DMSO-d6) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

-

1H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

13C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum and enhance sensitivity.

-

A wider spectral width (e.g., 200-250 ppm) is required.

-

Due to the low natural abundance of 13C, a larger number of scans (several hundred to thousands) and a longer relaxation delay may be necessary.

-

-

19F NMR Acquisition:

-

The spectrometer is tuned to the fluorine frequency.

-

A simple pulse-acquire sequence is generally sufficient. 1H decoupling may be applied to remove H-F couplings.

-

A very wide spectral width may be necessary due to the large chemical shift range of 19F. A common reference standard for 19F NMR is CFCl3 (0 ppm).[2]

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are referenced to the internal standard.

FTIR Spectroscopy

-

Sample Preparation: For a liquid sample like Methyl 2-(trifluoromethyl)acrylate, the simplest method is to place a single drop of the neat liquid between two KBr or NaCl salt plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the clean salt plates or the empty ATR crystal is recorded. This is crucial to subtract the spectral contributions of the atmosphere (CO2, H2O) and the sample holder.

-

The sample is then placed on the holder, and the sample spectrum is recorded.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm-1.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum of the sample.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of Methyl 2-(trifluoromethyl)acrylate.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logical Flow for NMR Analysis.

References

An In-depth Technical Guide to the Solubility of Methyl Pentafluoromethacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl pentafluoromethacrylate in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, experimental protocols for solubility determination, and the logical workflows involved in these processes. This information is crucial for researchers and professionals working with this monomer in polymerization, material synthesis, and other applications where solvent selection is critical.

Core Topic: Solubility Profile of Methyl Pentafluoromethacrylate

Methyl pentafluoromethacrylate is a fluorinated monomer utilized in the synthesis of specialty polymers. The presence of the pentafluorophenyl group significantly influences its physical and chemical properties, including its solubility. Understanding its behavior in different organic solvents is essential for controlling reaction kinetics, purification processes, and the final properties of the resulting polymers.

Data Presentation: Qualitative Solubility of Pentafluorophenyl Methacrylate

| Solvent | Chemical Class | Qualitative Solubility | Reference / Indication |

| Dichloromethane (DCM) | Chlorinated Solvent | Soluble | Used as a solvent in the synthesis of a fluorine-end-labeled poly(pentafluorophenyl methacrylate).[1] |

| Tetrahydrofuran (THF) | Ether | Soluble | Used as a solvent in the synthesis of a fluorine-end-labeled poly(pentafluorophenyl methacrylate).[1] |

| Hexane | Aliphatic Hydrocarbon | Soluble | Used as a component of the mobile phase in flash chromatography for the purification of a fluorinated RAFT agent, indicating solubility.[1] |

| Ethyl Acetate | Ester | Soluble | Used as a component of the mobile phase in flash chromatography for the purification of a fluorinated RAFT agent, indicating solubility.[1] |

| Diethyl Ether | Ether | Soluble | Used as a solvent during the synthesis of pentafluorophenyl acrylate and for washing the precipitated salt, suggesting the monomer is soluble.[2] The polymer was precipitated in ice-cold diethyl ether, indicating the monomer is likely soluble.[1] |

| N,N-Dimethylformamide (DMF) | Amide | Soluble | Used as a solvent for the post-polymerization modification of α-fluorinated PPFMA.[1] |

| 1,4-Dioxane | Ether | Soluble | Mentioned as a solvent that was dried for use in the synthesis of a fluorine-end-labeled poly(pentafluorophenyl methacrylate).[1] |

| 2-Butanone (MEK) | Ketone | Soluble | A copolymerization of a fluorinated monomer with methyl methacrylate was initiated by AIBN in 2-butanone.[3] |

It is important to note that while the homopolymers of many fluorinated methacrylates are sparsely soluble in common organic solvents, the monomers themselves generally exhibit better solubility.[3]

Experimental Protocols: Determining Solubility of a Liquid Monomer

A standardized method for quantitatively determining the solubility of a liquid monomer like methyl pentafluoromethacrylate in an organic solvent involves the following general steps.

Objective: To determine the concentration at which the monomer is fully miscible or soluble in a given solvent at a specific temperature.

Materials:

-

Methyl pentafluoromethacrylate

-

Selected organic solvents (e.g., acetone, ethanol, tetrahydrofuran, hexane, toluene)

-

Glass vials or test tubes with closures

-

Calibrated pipettes or burettes

-

Vortex mixer

-

Temperature-controlled water bath or incubator

-

Light source for visual inspection

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Screening (Qualitative):

-

Add a small, known amount of the monomer (e.g., 100 mg) to a test tube.

-

Add the selected solvent dropwise while continuously agitating the mixture.

-

Observe if the monomer dissolves readily. This provides a preliminary assessment of solubility.

-

-

Quantitative Determination (Titration Method):

-

Accurately weigh a specific mass of the monomer into a test tube.[4]

-

Measure a precise volume of the solvent using a burette.[4]

-

Incrementally add the solvent to the test tube containing the monomer.[4]

-

After each addition, vigorously shake or vortex the mixture until the monomer is completely dissolved.[4]

-

Continue adding the solvent in small, recorded volumes until complete dissolution is achieved.[4]

-

The total volume of the solvent required for complete dissolution is then recorded.[4]

-

The solubility can then be calculated and expressed in terms of g/100mL, mol/L, or weight percent.

-

-

Temperature Control: For more precise measurements, the entire process should be conducted at a constant, recorded temperature, as solubility is temperature-dependent. A water bath can be used to maintain a stable temperature.

-

Observation: Visual clarity is the primary indicator of solubility. The solution should be clear and free of any separate layers or undissolved droplets.

Mandatory Visualization: Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of a liquid monomer in an organic solvent.

Caption: Logical workflow for determining the solubility of a monomer.

References

An In-depth Technical Guide on the Thermal Stability and Degradation of Fluorinated Methacrylate Polymers with a Focus on Poly(pentafluorophenyl methacrylate)

To the valued researcher, scientist, or drug development professional,

This technical guide addresses the topic of the thermal stability and degradation of poly(methyl pentafluoromethacrylate). It is important to note at the outset that specific, detailed quantitative data and mechanistic studies on poly(methyl pentafluoromethacrylate) (PMPFMA) are scarce in publicly available scientific literature. However, to provide valuable insights, this document focuses on the closely related and structurally similar polymer, poly(pentafluorophenyl methacrylate) (PPFPMA) , for which more data exists. Furthermore, general principles of the thermal analysis of fluorinated polymers and relevant experimental protocols are detailed to guide your research.

Thermal Properties of Poly(pentafluorophenyl methacrylate) and Related Fluorinated Polymethacrylates

Fluorination of polymethacrylates is a known strategy to enhance thermal stability due to the high bond energy of the C-F bond. The incorporation of fluorine-containing groups can significantly influence the thermal decomposition pathways and glass transition temperatures of these polymers.

Thermal Stability

Thermogravimetric analysis (TGA) is the standard method for assessing the thermal stability of polymers by measuring weight loss as a function of temperature. For fluorinated methacrylate polymers, the onset of decomposition is a key parameter.

One study involving fluoro-based polymers, including a poly(pentafluorophenyl methacrylate) (referred to as PFPM) macro-RAFT agent, reported a 5% weight loss temperature (Td5%) in the range of 219–267 °C.[1] Copolymers of pentafluorophenyl methacrylate (PFPMA) and methyl methacrylate (MMA) have also been shown to possess high thermal stability, with decomposition temperatures around 370 °C.[1]

Table 1: Summary of Thermal Stability Data for Poly(pentafluorophenyl methacrylate) and Related Copolymers

| Polymer | Thermal Stability Metric | Temperature Range (°C) |

| Fluoro-based polymers (including PFPM) | Td5% | 219–267 |

| PFPMA-co-MMA Copolymers | Decomposition Temperature | ~370 |

Glass Transition Temperature

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. Differential Scanning Calorimetry (DSC) is the primary technique for its determination. The incorporation of bulky, rigid groups like the pentafluorophenyl ring is expected to increase the Tg by restricting chain mobility.

For copolymers of PFPMA and MMA, it has been observed that the glass transition temperatures are in the range of 140 °C–180 °C, which is a significant increase compared to that of pure poly(methyl methacrylate) (PMMA).[1]

Table 2: Glass Transition Temperatures for Poly(pentafluorophenyl methacrylate) Copolymers

| Polymer | Glass Transition Temperature (Tg) Range (°C) |

| PFPMA-co-MMA Copolymers | 140–180 |

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal properties of a polymer like poly(methyl pentafluoromethacrylate) would involve a suite of standard analytical techniques.

Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the polymer.

-

Methodology: A small sample of the polymer (typically 5-10 mg) is placed in a high-precision balance within a furnace. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert degradation or air for oxidative degradation). The weight of the sample is continuously monitored as a function of temperature.

-

Data Obtained:

-

Onset decomposition temperature (Tonset): The temperature at which significant weight loss begins.

-

Temperatures for specific weight loss percentages (e.g., Td5%, Td10%, Td50%): Temperatures at which 5%, 10%, or 50% of the initial weight has been lost.

-

Temperature of maximum degradation rate (Tmax): The temperature at which the rate of weight loss is highest, determined from the peak of the derivative of the TGA curve (DTG curve).

-

Residual weight: The percentage of the initial weight remaining at the end of the experiment, which can indicate the formation of a char.

-

Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow to or from a sample as a function of temperature, allowing for the determination of thermal transitions.

-

Methodology: A small, encapsulated sample of the polymer (typically 5-10 mg) and an empty reference pan are placed in a DSC cell. The cell is heated or cooled at a controlled rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured.

-

Data Obtained:

-

Glass transition temperature (Tg): Observed as a step-like change in the baseline of the DSC thermogram.

-

Melting temperature (Tm) and enthalpy of melting (ΔHm): For crystalline polymers, observed as an endothermic peak.

-

Crystallization temperature (Tc) and enthalpy of crystallization (ΔHc): Observed as an exothermic peak upon cooling from the melt.

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

-

Objective: To identify the volatile products of thermal degradation, providing insight into the degradation mechanism.

-

Methodology: A microgram-scale sample of the polymer is rapidly heated to a high temperature (pyrolyzed) in an inert atmosphere. The resulting volatile fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS).

-

Data Obtained:

-

A chromatogram showing the separated degradation products.

-

Mass spectra for each product, allowing for their identification by comparison to spectral libraries and fragmentation patterns. This information is crucial for proposing a degradation pathway.

-

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive thermal analysis of a polymer.

Caption: A typical experimental workflow for polymer thermal analysis.

Generalized Degradation Pathway

Due to the lack of specific data for poly(methyl pentafluoromethacrylate), the following diagram presents a generalized and hypothetical degradation pathway for a fluorinated polymethacrylate. The actual mechanism can be more complex and would require experimental validation.

Caption: A generalized hypothetical degradation pathway for fluorinated polymethacrylates.

Conclusion

While a detailed analysis of the thermal stability and degradation of poly(methyl pentafluoromethacrylate) is hampered by the limited availability of specific research data, valuable inferences can be drawn from its close analog, poly(pentafluorophenyl methacrylate), and the general principles of fluorinated polymer chemistry. The presence of the pentafluorophenyl group in PPFPMA and its copolymers leads to enhanced thermal stability and higher glass transition temperatures compared to non-fluorinated counterparts. A comprehensive thermal characterization of PMPFMA would necessitate a combination of TGA, DSC, and Py-GC/MS to establish its thermal profile and degradation mechanisms. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such an investigation.

References

Hydrolytic Stability of Methyl Pentafluoromethacrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of methyl pentafluoromethacrylate (MPFMA). Due to the limited direct experimental data on MPFMA in publicly available literature, this guide synthesizes information from studies on analogous fluorinated acrylates and methacrylates to project the hydrolytic behavior of MPFMA. The principles, experimental designs, and expected outcomes are detailed to support research and development in fields where the stability of such polymers is critical.

Introduction to Methyl Pentafluoromethacrylate and Hydrolytic Stability

Methyl pentafluoromethacrylate is a fluorinated monomer that, when polymerized, is expected to exhibit enhanced properties such as thermal stability and hydrophobicity due to the presence of fluorine atoms.[1][2][3] Hydrolytic stability, the resistance of a substance to degradation by water, is a crucial parameter for materials intended for use in aqueous environments, including biomedical devices, drug delivery systems, and protective coatings.[4] The ester linkage in the methacrylate group is the primary site susceptible to hydrolysis, which can be influenced by factors such as pH, temperature, and the chemical structure of the polymer.[5]

Factors Influencing the Hydrolytic Stability of Fluorinated Acrylates

The stability of polymers derived from fluorinated acrylates like MPFMA is governed by several key factors:

-

Degree of Fluorination: An increased fluorine content generally enhances hydrophobicity and can shield the polymer backbone from hydrolytic attack.[1][3]

-

pH of the Environment: Hydrolysis can be catalyzed by both acidic and basic conditions. Ester linkages are particularly susceptible to base-catalyzed hydrolysis.[5]

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.[4]

-

Polymer Morphology: The degree of crystallinity and the glass transition temperature can affect water uptake and, consequently, the rate of degradation. Amorphous regions are generally more susceptible to hydrolysis than crystalline regions.[6]

Proposed Hydrolysis Mechanism of Methyl Pentafluoromethacrylate

The hydrolysis of the ester in poly(methyl pentafluoromethacrylate) is anticipated to proceed via a nucleophilic acyl substitution mechanism, likely an SN2 type reaction, similar to other poly(fluoroacrylates).[7] The reaction involves the attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester group.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Degradation of a series of fluorinated acrylates and methacrylates initiated by OH radicals at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. fiveable.me [fiveable.me]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Hydrolysis of Poly(fluoroacrylate) Thin Films Synthesized from the Vapor Phase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Purity and Characterization of Methyl Pentafluoromethacrylate Monomer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl pentafluoromethacrylate (MPFMA), identified by CAS number 685-09-6, is a fluorinated monomer of growing interest in the development of advanced polymers for specialized applications, including biomedical devices and drug delivery systems.[1][2][3][4][5][6][7][8][9] The incorporation of fluorine atoms into the methacrylate backbone can impart unique properties to the resulting polymers, such as enhanced thermal stability, chemical resistance, and altered surface properties. This guide provides a comprehensive overview of the purity and characterization of the Methyl pentafluoromethacrylate monomer, presenting available physicochemical data and outlining standard analytical methodologies for its assessment.

Physicochemical Properties

The known physicochemical properties of Methyl pentafluoromethacrylate are summarized in the table below. It is important to note that some of these values are estimates and should be confirmed by experimental analysis.

| Property | Value | Source(s) |

| CAS Number | 685-09-6 | [1][2][3][4][5][6] |

| Molecular Formula | C5H3F5O2 | [1][3] |

| Molecular Weight | 190.07 g/mol | [1][3] |

| Boiling Point | 94 °C | [1][3][] |

| Density | 1.407 g/cm³ to 1.4898 g/cm³ (estimate) | [3][] |

| Purity | Typically ≥ 95% | [4] |

Purity Assessment

The purity of Methyl pentafluoromethacrylate is crucial for ensuring consistent polymerization kinetics and final polymer properties. Gas chromatography-mass spectrometry (GC-MS) is the primary technique for assessing the purity of volatile monomers like MPFMA.

Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the purity analysis of Methyl pentafluoromethacrylate. Instrument conditions should be optimized for the specific equipment used.

Objective: To determine the purity of Methyl pentafluoromethacrylate and identify any potential impurities.

Instrumentation:

-

Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification.

-

Capillary Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable for separating methacrylate monomers and related impurities.

Reagents:

-

Methyl pentafluoromethacrylate sample

-

High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the Methyl pentafluoromethacrylate sample in the chosen solvent (e.g., 1 mg/mL).

-

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Electron Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

-

Data Interpretation:

-

The purity is determined from the GC-FID chromatogram by calculating the peak area percentage of the main component relative to the total area of all peaks.

-

The MS detector is used to identify the main peak as Methyl pentafluoromethacrylate based on its mass spectrum and to tentatively identify any impurity peaks by comparing their mass spectra to a library (e.g., NIST).

-

Structural Characterization

The precise chemical structure of the Methyl pentafluoromethacrylate monomer is confirmed using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the fluorine environments. Both ¹H NMR and ¹⁹F NMR are essential for the complete characterization of MPFMA.

Objective: To confirm the proton and fluorine environments in the Methyl pentafluoromethacrylate molecule.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

-

Methyl pentafluoromethacrylate sample

-

Deuterated solvent (e.g., CDCl₃)

-

Internal standard for ¹H NMR (e.g., Tetramethylsilane, TMS)

-

Internal or external standard for ¹⁹F NMR (e.g., trifluorotoluene)

Procedure:

-

Sample Preparation: Dissolve a small amount of the Methyl pentafluoromethacrylate sample (e.g., 5-10 mg) in the deuterated solvent (e.g., 0.7 mL) in an NMR tube. Add a small amount of the internal standard.

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum. Expected signals would correspond to the methyl group protons.

-

-

¹⁹F NMR Acquisition:

-

Acquire the fluorine NMR spectrum. Expected signals will show characteristic chemical shifts and coupling patterns for the CF₂ and CF₃ groups in the pentafluoroethyl moiety.

-

-

Data Interpretation:

-

Analyze the chemical shifts, integration values, and coupling constants to confirm the expected molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Methyl pentafluoromethacrylate monomer.

Objective: To identify the characteristic functional groups of Methyl pentafluoromethacrylate.

Instrumentation:

-

FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr pellets.

Procedure:

-

Sample Preparation:

-

ATR: Place a drop of the liquid monomer directly on the ATR crystal.

-

KBr Pellet (for less volatile liquids or solids): Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

FTIR Acquisition:

-

Record the infrared spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

-

Data Interpretation:

-

Identify the characteristic absorption bands for the functional groups present in Methyl pentafluoromethacrylate. Key expected peaks include:

-

C=O stretch (ester): ~1720-1740 cm⁻¹

-

C=C stretch (alkene): ~1630-1640 cm⁻¹

-

C-O stretch (ester): ~1100-1300 cm⁻¹

-

C-F stretches: ~1000-1400 cm⁻¹ (multiple strong bands)

-

-

Experimental and Logical Workflows

The following diagrams illustrate the general workflows for the synthesis, purification, and characterization of a methacrylate monomer like Methyl pentafluoromethacrylate.

Caption: General workflow for the synthesis and purification of Methyl pentafluoromethacrylate.

Caption: Workflow for the analytical characterization of Methyl pentafluoromethacrylate.

Conclusion

The purity and structural integrity of Methyl pentafluoromethacrylate are paramount for its successful application in polymer synthesis. This guide has provided the currently available data for this monomer and outlined the standard analytical techniques for its comprehensive characterization. The detailed experimental protocols for GC-MS, NMR, and FTIR spectroscopy serve as a foundation for researchers to establish robust quality control measures. As the use of this and other fluorinated monomers expands, the development and dissemination of detailed analytical methodologies will be critical for advancing materials science and its applications in the pharmaceutical and biomedical fields.

References

- 1. 685-09-6 | CAS DataBase [m.chemicalbook.com]

- 2. METHYL PENTAFLUOROMETHACRYLATE | 685-09-6 [chemicalbook.com]

- 3. 五氟甲基丙烯酸甲酯 CAS#: 685-09-6 [m.chemicalbook.com]

- 4. 685-09-6(2-Propenoic acid,3,3-difluoro-2-(trifluoromethyl)-, methyl ester) | Kuujia.com [ar.kuujia.com]

- 5. 685-09-6|五氟甲基丙烯酸甲酯|Methyl perfluoromethacrylate 96%|MFCD00153210-范德生物科技公司 [bio-fount.com]

- 6. 685-09-6 | CAS数据库 [m.chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. METHYL PENTAFLUOROMETHACRYLATE | 685-09-6 [amp.chemicalbook.com]

- 9. Shaanxi Dideu Medichem Co. Ltd Product Catalog_Page 35_Chemicalbook [m.chemicalbook.com]

In-Depth Technical Guide: Health and Safety Information for Methyl Pentafluoromethacrylate

Disclaimer: This guide provides a summary of available health and safety information for Methyl pentafluoromethacrylate (CAS No. 685-09-6). It is intended for researchers, scientists, and drug development professionals. The information provided is based on publicly accessible data, which is limited. Users should always consult the most current Safety Data Sheet (SDS) from their supplier and adhere to all institutional and regulatory safety protocols.

Chemical Identification and Physical Properties

Methyl pentafluoromethacrylate is a fluorinated derivative of methyl methacrylate. Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Name | Methyl pentafluoromethacrylate |

| CAS Number | 685-09-6 |

| Molecular Formula | C₅H₃F₅O₂ |

| Molecular Weight | 190.07 g/mol |

| Appearance | Clear, colorless liquid |

| Boiling Point | 94 °C |

| Density | 1.4898 g/mL (estimated) |

Hazard Identification and Classification

Methyl pentafluoromethacrylate is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard and precautionary statements.[1]

Table 2.1: GHS Hazard Classification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

Table 2.2: Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P501 | Dispose of contents/container in accordance with local regulations. |

Experimental Protocols for Hazard Assessment

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

-

Objective: To determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are typically used.

-

Procedure:

-

Approximately 24 hours before the test, the fur is clipped from a small area (approx. 6 cm²) on the animal's back.

-

A 0.5 mL (for liquids) or 0.5 g (for solids) dose of the test substance is applied to a small gauze patch.

-

The patch is applied to the prepared skin site and held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

After 4 hours, the dressing and any residual test substance are removed.

-

The skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

-

Data Analysis: Skin reactions are scored based on a standardized scale. The mean scores for erythema and edema are calculated for each observation time. The substance is classified based on the severity and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

-

Objective: To assess the potential of a substance to cause serious eye damage or irritation.

-

Test Animals: Healthy, adult albino rabbits with no pre-existing eye defects are used.

-

Procedure:

-

A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second to prevent loss of the material.

-

The eyes are examined at 1, 24, 48, and 72 hours after instillation.

-

Observations are made for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge).

-

-

Data Analysis: The severity of eye reactions is scored using a standardized system. The classification of the substance's eye irritation potential is based on the persistence and severity of the observed lesions.

Handling, Storage, and Emergency Procedures

Safe Handling and Personal Protective Equipment (PPE)

-

Work with Methyl pentafluoromethacrylate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

-

Avoid inhalation of vapors or mists.

-

Prevent contact with skin and eyes by wearing appropriate PPE, including:

-

Gloves: Chemical-resistant gloves (e.g., butyl rubber, polyvinyl alcohol).

-

Eye Protection: Safety glasses with side shields or chemical goggles.

-

Skin and Body Protection: A lab coat or chemical-resistant apron.

-

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, well-ventilated place away from heat, sparks, and open flames.[3]

-

Keep the container tightly closed.

-

It is often supplied with a polymerization inhibitor. Store according to the manufacturer's recommendations to maintain stability.[4]

Emergency Procedures

-

In case of skin contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.

-

In case of a spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

Visualized Workflows

The following diagrams illustrate standard workflows for handling hazardous chemicals and for experimental safety assessment.

Caption: A logical workflow for the safe handling of hazardous chemicals in a laboratory setting.

References

Methodological & Application

Application Notes and Protocols for RAFT Polymerization of Methyl Pentafluoromethacrylate

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity indices (PDIs), and complex architectures.[1] This control makes it particularly valuable in the development of advanced materials for drug delivery, diagnostics, and other biomedical applications.

The RAFT polymerization of fluorinated methacrylates, such as methyl pentafluoromethacrylate, yields polymers with unique properties conferred by the fluorine atoms, including hydrophobicity, thermal stability, and chemical resistance.[2][3] Poly(pentafluorophenyl methacrylate) (PPFMA), a closely related polymer, is widely used as a precursor for functional polymers through post-polymerization modification. The pentafluorophenyl ester group is highly reactive towards nucleophiles like primary amines, allowing for the straightforward introduction of a wide range of functional moieties. This makes polymers derived from methyl pentafluoromethacrylate attractive for creating libraries of functional materials for screening in drug development and other biological applications.

Key considerations for the successful RAFT polymerization of methyl pentafluoromethacrylate include the appropriate choice of the Chain Transfer Agent (CTA), initiator, solvent, and reaction temperature. For methacrylates, dithiobenzoates and trithiocarbonates are commonly effective CTAs. The initiator, typically a thermal initiator like azobisisobutyronitrile (AIBN), should be chosen to have a suitable decomposition rate at the desired reaction temperature. The reaction is typically carried out in an inert solvent, such as dioxane or toluene, under an inert atmosphere to prevent side reactions with oxygen.

The kinetics of the polymerization can be monitored by techniques such as ¹⁹F NMR to track monomer conversion and Gel Permeation Chromatography (GPC) to determine the evolution of molecular weight and PDI. A linear increase in molecular weight with conversion and a low, narrow PDI are indicative of a controlled polymerization process.

Experimental Workflow

Caption: Experimental workflow for the RAFT polymerization of methyl pentafluoromethacrylate.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the RAFT polymerization of pentafluorophenyl methacrylate (PFMA) and is expected to be directly applicable to methyl pentafluoromethacrylate due to their structural similarity.

Materials:

-

Methyl pentafluoromethacrylate (monomer)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CTA) or similar dithiobenzoate

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous dioxane (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask with a magnetic stir bar

-

Rubber septum

-

Schlenk line with vacuum and inert gas (N₂ or Ar)

-

Oil bath with temperature controller

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the methyl pentafluoromethacrylate monomer, the CTA, and the AIBN in anhydrous dioxane. The specific ratios will depend on the desired molecular weight and are provided in the table below.

-

Degassing: Seal the flask with a rubber septum and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen. To do this, freeze the mixture in liquid nitrogen, evacuate the flask under high vacuum, and then thaw the mixture under an inert atmosphere.

-

Polymerization: After the final thaw, backfill the flask with an inert gas. Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 70-90 °C) and stir.

-

Monitoring the Reaction: To monitor the progress of the polymerization, aliquots can be taken at different time points using a degassed syringe. Monomer conversion can be determined by ¹H or ¹⁹F NMR spectroscopy, and molecular weight and PDI can be analyzed by GPC.

-

Quenching the Reaction: Once the desired monomer conversion is reached, the polymerization is stopped by cooling the reaction mixture to room temperature and exposing it to air.

-

Purification: The polymer is isolated by precipitation into a large excess of a non-solvent, such as cold methanol. The precipitated polymer is then collected by filtration or centrifugation.

-

Drying: The purified polymer is dried under vacuum at room temperature or slightly elevated temperature until a constant weight is achieved.

-

Characterization: The final polymer is characterized by GPC to determine its molecular weight (Mn) and PDI, and by NMR spectroscopy to confirm its structure.

Data Presentation: Representative Polymerization Conditions

The following table summarizes typical experimental conditions and results for the RAFT polymerization of pentafluorophenyl methacrylate (PFMA), which can be used as a starting point for the polymerization of methyl pentafluoromethacrylate.

| [Monomer]:[CTA]:[Initiator] Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) (Theoretical) | Mn ( g/mol ) (Experimental) | PDI (Mw/Mn) | Reference |

| 50:1:0.1 | 90 | 6 | 78 | 10,000 | 9,800 | 1.12 | |

| 100:1:0.1 | 90 | 12 | 85 | 21,500 | 20,400 | 1.15 | |

| 200:1:0.1 | 90 | 24 | 92 | 46,000 | 44,200 | 1.18 | |

| 200:1:0.1 | 75 | 24 | - | - | - | <1.2 |

Note: Mn (Theoretical) = (([Monomer]/[CTA]) * Monomer MW * Conversion) + CTA MW. The experimental conditions for methyl pentafluoromethacrylate may require minor optimization.

References

- 1. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 3. Synthesis and Postpolymerization Modification of Fluorine-End-Labeled Poly(Pentafluorophenyl Methacrylate) Obtained via RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Free Radical Polymerization of Methyl Pentafluoromethacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the free radical polymerization of Methyl pentafluoromethacrylate (MPFMA), a fluorinated monomer that yields polymers with unique properties suitable for a variety of high-performance applications, including in the biomedical field. The resulting polymer, poly(methyl pentafluoromethacrylate) (PMPFMA), exhibits enhanced thermal stability, chemical resistance, and low surface energy, making it a material of interest for drug delivery systems, medical devices, and advanced coatings.

Overview of Free Radical Polymerization of MPFMA

Free radical polymerization is a common and versatile method for synthesizing a wide range of polymers. The process involves three main stages: initiation, propagation, and termination. For MPFMA, thermal initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) are typically used to generate free radicals, which then react with the monomer to initiate the polymerization chain reaction.

The polymerization can be carried out using various techniques, including bulk, solution, and emulsion polymerization. The choice of method depends on the desired polymer characteristics, such as molecular weight and polydispersity, as well as the intended application.

Experimental Protocols

The following protocols are generalized procedures for the free radical polymerization of MPFMA. Researchers should optimize the reaction conditions based on their specific requirements and available resources.

Materials and Equipment

Materials:

-

Methyl pentafluoromethacrylate (MPFMA) monomer (purified)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (recrystallized)

-

Anhydrous solvent (e.g., toluene, benzene, ethyl acetate, or 1,4-dioxane)

-

Precipitating solvent (e.g., methanol, hexane)

-

Nitrogen or Argon gas (high purity)

Equipment:

-

Schlenk flask or reaction vessel with a magnetic stirrer and condenser

-

Heating mantle or oil bath with temperature controller

-

Vacuum line and inert gas supply

-

Glassware for purification and precipitation

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum oven

Protocol 1: Solution Polymerization of MPFMA